molecular formula C15H16Cl2N2O2 B4864078 2-(2,6-DICHLOROPHENYL)-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]ACETAMIDE

2-(2,6-DICHLOROPHENYL)-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]ACETAMIDE

Cat. No.: B4864078
M. Wt: 327.2 g/mol
InChI Key: OAVQTJQZVPBPEK-UHFFFAOYSA-N
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Description

2-(2,6-DICHLOROPHENYL)-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]ACETAMIDE is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dichlorophenyl group and an isoxazolyl group, making it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-DICHLOROPHENYL)-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]ACETAMIDE typically involves multiple steps. One common method includes the reaction of 2,6-dichloroaniline with isoxazole derivatives under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-DICHLOROPHENYL)-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific conditions, such as controlled temperature and pH, to ensure the desired product formation. For example, oxidation reactions may be conducted at elevated temperatures, while reduction reactions are typically performed under an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(2,6-DICHLOROPHENYL)-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-DICHLOROPHENYL)-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]ACETAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, thereby affecting biochemical pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins and subsequent anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-DICHLOROPHENYL)-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its isoxazolyl group, in particular, contributes to its stability and reactivity, making it a valuable compound in various research applications .

Properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2,6-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O2/c1-15(2,3)12-8-13(19-21-12)18-14(20)7-9-10(16)5-4-6-11(9)17/h4-6,8H,7H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVQTJQZVPBPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,6-DICHLOROPHENYL)-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]ACETAMIDE
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2-(2,6-DICHLOROPHENYL)-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]ACETAMIDE
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2-(2,6-DICHLOROPHENYL)-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]ACETAMIDE
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2-(2,6-DICHLOROPHENYL)-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]ACETAMIDE
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2-(2,6-DICHLOROPHENYL)-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]ACETAMIDE
Reactant of Route 6
2-(2,6-DICHLOROPHENYL)-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]ACETAMIDE

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